molecular formula C13H12ClN3O B2623599 N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380178-28-7

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2623599
CAS RN: 2380178-28-7
M. Wt: 261.71
InChI Key: RRPQZDFHLTZCFA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. Additionally, N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to reduce the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another area of research could focus on identifying the specific enzymes and pathways that N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide targets in cancer cells and immune cells. Additionally, research could focus on developing novel formulations of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide to improve its solubility and bioavailability. Finally, research could focus on testing the efficacy of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in animal models of cancer, inflammation, and viral infections.

Synthesis Methods

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chlorobenzonitrile with 5,6-dimethyl-2-hydrazinopyrimidine-4-carboxamide in the presence of a base. Another method involves the reaction of 4-chlorobenzonitrile with 5,6-dimethyluracil in the presence of a base and a palladium catalyst. These methods have been optimized to produce high yields of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide with good purity.

Scientific Research Applications

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-viral activity against the hepatitis C virus.

properties

IUPAC Name

N-(4-chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPQZDFHLTZCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

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